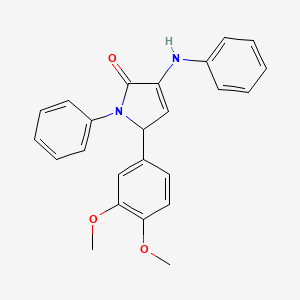
3-Ethylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an ethylsulfanyl group, a piperidinyl group, and a tetrahydroisoquinoline core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the ethylsulfanyl group: This can be done through thiolation reactions using ethylthiol or similar reagents.
Formation of the carbonitrile group: This step typically involves cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, while the piperidinyl group can bind to various receptors. The tetrahydroisoquinoline core is known for its ability to interact with neurotransmitter systems, making this compound a potential candidate for neurological research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(methylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-(ethylsulfanyl)-1-(morpholin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-(ethylsulfanyl)-1-(piperidin-1-yl)-6,7,8,9-tetrahydroisoquinoline-4-carbonitrile
Uniqueness
The unique combination of the ethylsulfanyl group, piperidinyl group, and tetrahydroisoquinoline core in 3-(ethylsulfanyl)-1-(piperidin-1-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile provides it with distinct chemical properties and biological activities. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C17H23N3S |
|---|---|
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-1-piperidin-1-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H23N3S/c1-2-21-17-15(12-18)13-8-4-5-9-14(13)16(19-17)20-10-6-3-7-11-20/h2-11H2,1H3 |
Clave InChI |
XTLMBDNMLCKCLZ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C2=C(CCCC2)C(=N1)N3CCCCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)

![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652061.png)
![methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652064.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)

![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-chlorophenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11652084.png)

![Dimethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11652093.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
![4-(Hexyloxy)phenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B11652101.png)

